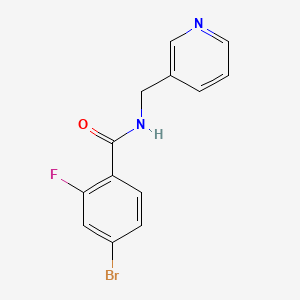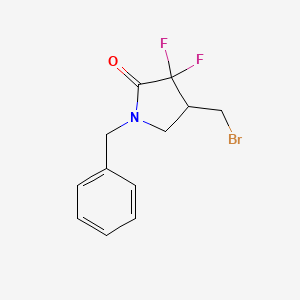
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one is a synthetic organic compound characterized by the presence of a benzyl group, a bromomethyl group, and two fluorine atoms attached to a pyrrolidin-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzyl-substituted pyrrolidinone, followed by the introduction of fluorine atoms through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to yield alcohols.
Cycloaddition Reactions: The presence of the pyrrolidinone ring allows for cycloaddition reactions, forming complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-(bromomethyl)triazole: Similar in structure but contains a triazole ring instead of a pyrrolidinone ring.
1-Benzyl-4-bromobenzene: Lacks the fluorine atoms and the pyrrolidinone ring, making it less versatile in chemical reactions.
4-Bromobenzyl bromide: Contains a simpler structure with only a benzyl and bromomethyl group.
Uniqueness
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one is unique due to the presence of both bromomethyl and difluoropyrrolidinone groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C12H12BrF2NO |
|---|---|
Peso molecular |
304.13 g/mol |
Nombre IUPAC |
1-benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one |
InChI |
InChI=1S/C12H12BrF2NO/c13-6-10-8-16(11(17)12(10,14)15)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
ZXYSGZRHAFUEOU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
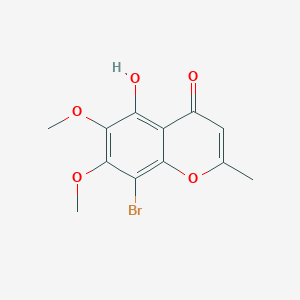

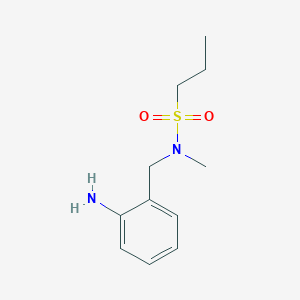

![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
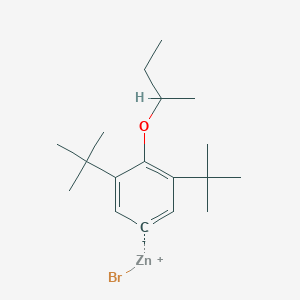
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
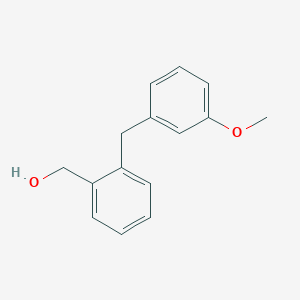

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

